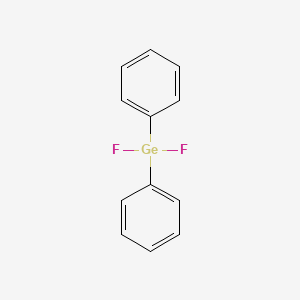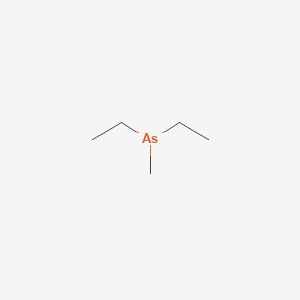
Diethyl(methyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(methyl)arsane is an organoarsenic compound with the chemical formula (C2H5)2AsCH3 It belongs to the class of arsanes, which are compounds containing arsenic atoms bonded to hydrogen or organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl(methyl)arsane can be synthesized through several methods. One common approach involves the reaction of diethylarsine with methyl iodide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction is as follows:
(C2H5)2AsH+CH3I→(C2H5)2AsCH3+HI
Industrial Production Methods: Industrial production of this compound may involve the use of high-purity arsenic compounds and controlled reaction conditions to ensure the purity and yield of the final product. The process may include steps such as purification of raw materials, controlled addition of reagents, and distillation to separate the desired product from by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl(methyl)arsane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: this compound can be oxidized to form diethyl(methyl)arsinic acid. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
(C2H5)2AsCH3+O2→(C2H5)2As(O)CH3
-
Reduction: Reduction of this compound can lead to the formation of arsine derivatives. This reaction often requires reducing agents such as sodium borohydride.
(C2H5)2AsCH3+NaBH4→(C2H5)2AsH+CH3
-
Substitution: this compound can undergo substitution reactions where the methyl group is replaced by other organic groups. This reaction can be facilitated by the use of appropriate catalysts and reaction conditions.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, nitric acid
- Reducing agents: Sodium borohydride
- Catalysts: Transition metal catalysts for substitution reactions
Major Products Formed:
- Diethyl(methyl)arsinic acid
- Arsine derivatives
- Substituted arsane compounds
Applications De Recherche Scientifique
Diethyl(methyl)arsane has several scientific research applications due to its unique chemical properties:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs for treating diseases such as cancer.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of high-purity arsenic compounds.
Mécanisme D'action
The mechanism of action of diethyl(methyl)arsane involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications in targeting specific enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
Diethyl(methyl)arsane can be compared with other similar organoarsenic compounds such as:
Trimethylarsane: Unlike this compound, trimethylarsane has three methyl groups attached to the arsenic atom. It is less reactive and has different chemical properties.
Dimethylarsane: This compound has two methyl groups and one hydrogen atom attached to the arsenic atom. It is more volatile and has different reactivity compared to this compound.
Triphenylarsane: This compound has three phenyl groups attached to the arsenic atom. It is more stable and less reactive than this compound.
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
686-60-2 |
|---|---|
Formule moléculaire |
C5H13As |
Poids moléculaire |
148.08 g/mol |
Nom IUPAC |
diethyl(methyl)arsane |
InChI |
InChI=1S/C5H13As/c1-4-6(3)5-2/h4-5H2,1-3H3 |
Clé InChI |
SOFNXTVVVUDTGB-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


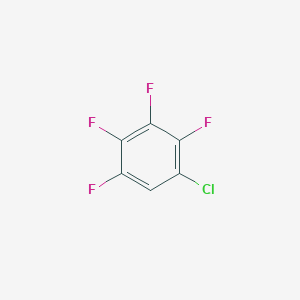
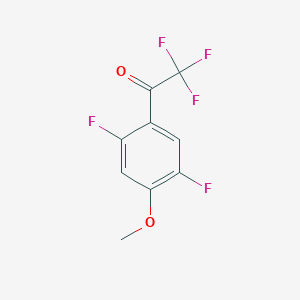
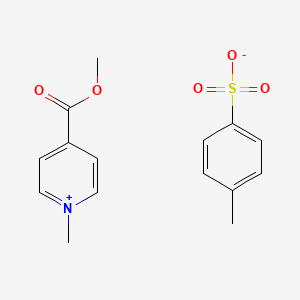
![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
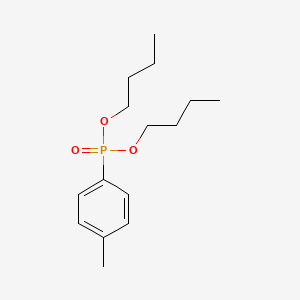
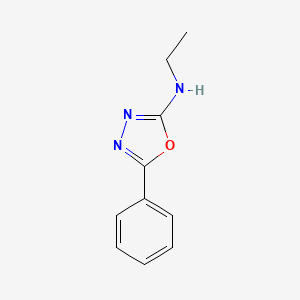
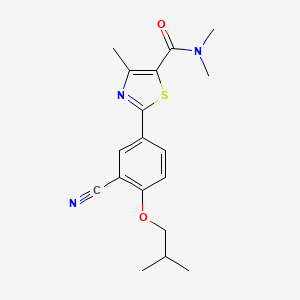
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
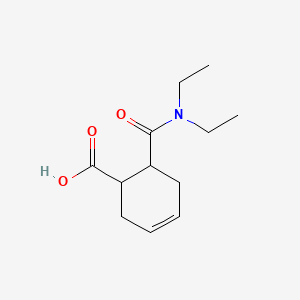
![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
